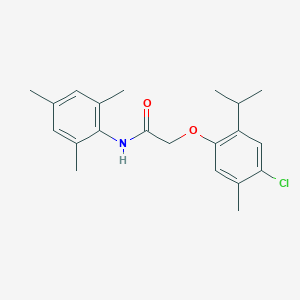
4-(5-methyl-2-furyl)-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Methylfuran-2-yl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile is a heterocyclic compound that features a quinoline core substituted with a furan ring and a sulfanylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methyl-2-furyl)-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves the condensation of 2-acetylpyridine with 5-methylfurfural in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(5-Methylfuran-2-yl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding diketones.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The sulfanylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield diketones, while reduction of the quinoline core can produce tetrahydroquinoline derivatives .
科学的研究の応用
4-(5-Methylfuran-2-yl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile has several scientific research applications:
Chemistry: It can be used as a ligand in metal-catalyzed reactions due to its chelating properties.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are being explored.
Medicine: It is being investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
作用機序
The mechanism of action of 4-(5-methyl-2-furyl)-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The furan ring and quinoline core can participate in various binding interactions, while the sulfanylidene group can form covalent bonds with target molecules. These interactions can modulate the activity of the target proteins and pathways involved .
類似化合物との比較
Similar Compounds
4-(5-Methylfuran-2-yl)-2,2’6’,2’'-terpyridine: This compound also features a furan ring and is used as a ligand in metal-catalyzed reactions.
5-Methylfurfurylamine:
Uniqueness
4-(5-Methylfuran-2-yl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile is unique due to its combination of a quinoline core, furan ring, and sulfanylidene group.
特性
CAS番号 |
332050-49-4 |
|---|---|
分子式 |
C15H14N2OS |
分子量 |
270.4g/mol |
IUPAC名 |
4-(5-methylfuran-2-yl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C15H14N2OS/c1-9-6-7-13(18-9)14-10-4-2-3-5-12(10)17-15(19)11(14)8-16/h6-7H,2-5H2,1H3,(H,17,19) |
InChIキー |
FQUJEOMGLGTDIW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C2=C(C(=S)NC3=C2CCCC3)C#N |
異性体SMILES |
CC1=CC=C(O1)C2=C(C(=NC3=C2CCCC3)S)C#N |
正規SMILES |
CC1=CC=C(O1)C2=C(C(=S)NC3=C2CCCC3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[4-(4-methylphenyl)-2-phenyl-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B378472.png)


![N-allyl-2-{[({[1-(2-thienyl)ethylidene]amino}oxy)acetyl]amino}benzamide](/img/structure/B378479.png)
![2-({[1-(4-methylphenyl)ethylidene]amino}oxy)-N-(4-{[({[1-(4-methylphenyl)ethylidene]amino}oxy)acetyl]amino}butyl)acetamide](/img/structure/B378482.png)

![2-{[(1,2-dimethyl-1H-benzimidazol-5-yl)imino]methyl}-6-nitrophenol](/img/structure/B378486.png)
![2-[(2-methylpropylidene)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B378488.png)
![N-(4-methylphenyl)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetamide](/img/structure/B378489.png)
![N-(4-chlorobenzylidene)-N-[1-(3-{5-[(4-chlorobenzylidene)amino]-1H-benzimidazol-1-yl}propyl)-1H-benzimidazol-5-yl]amine](/img/structure/B378493.png)
![2-{(E)-[(1,2-dimethyl-1H-benzimidazol-5-yl)imino]methyl}-4-nitrophenol](/img/structure/B378494.png)
![Ethyl 4-{[1-(2-bromo-4-methylphenyl)-2-thioxo-1,3-diazaspiro[4.5]dec-4-ylidene]amino}benzoate](/img/structure/B378495.png)
![1-(3,4-dichlorophenyl)-2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B378497.png)

